(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group and a hydroxymethyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine with a suitable carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for maintaining the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Scientific Research Applications
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules, particularly in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs that target specific enzymes or receptors, particularly in the treatment of neurological disorders.
Industry: It is employed in the production of fine chemicals and specialty materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar in structure but with a benzyl group instead of a tert-butyl group.
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar in structure but with a methyl group instead of a tert-butyl group.
Uniqueness
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for applications requiring high stereochemical control and selectivity.
Properties
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGXXRMJFUUKV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363862 | |
Record name | tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199174-24-8 | |
Record name | tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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